molecular formula C12H23NO4 B6635428 (2S)-2-hydroxy-3-(nonanoylamino)propanoic acid

(2S)-2-hydroxy-3-(nonanoylamino)propanoic acid

Cat. No. B6635428
M. Wt: 245.32 g/mol
InChI Key: WLHBZHRYLCECDB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-hydroxy-3-(nonanoylamino)propanoic acid, also known as N-nonanoyl-L-homoserine lactone (N-C9-HSL), is a small signaling molecule that plays a crucial role in bacterial quorum sensing. Quorum sensing is a process by which bacteria communicate with each other and coordinate their behavior based on the density of their population. N-C9-HSL is produced by gram-negative bacteria such as Pseudomonas aeruginosa and is involved in regulating various physiological processes, including virulence, biofilm formation, and antibiotic resistance.

Mechanism of Action

N-C9-HSL exerts its effects by binding to specific receptors on the surface of bacterial cells. This binding triggers a signaling cascade that leads to changes in gene expression and physiological processes. In Pseudomonas aeruginosa, N-C9-HSL binds to the LasR receptor, which activates the expression of various virulence factors and biofilm-related genes.
Biochemical and Physiological Effects
N-C9-HSL has been shown to have several biochemical and physiological effects on bacterial cells. These include the regulation of gene expression, the modulation of bacterial motility, and the control of biofilm formation. In addition, N-C9-HSL has been shown to play a role in antibiotic resistance, as it can induce the expression of efflux pumps that remove antibiotics from the bacterial cell.

Advantages and Limitations for Lab Experiments

One advantage of using N-C9-HSL in lab experiments is its specificity for gram-negative bacteria. This allows researchers to target specific bacterial populations and study their behavior in response to quorum sensing signals. However, one limitation of using N-C9-HSL is its variability in production between bacterial strains. This can make it difficult to obtain consistent results across different experiments.

Future Directions

There are several future directions for research on N-C9-HSL and its applications. One area of interest is the development of novel antibacterial agents that target quorum sensing pathways. Another area of interest is the use of N-C9-HSL in the control of bacterial biofilms, which are notoriously difficult to eradicate using traditional antibiotics. Additionally, further research is needed to understand the role of N-C9-HSL in antibiotic resistance and its potential as a target for new antibiotics.

Synthesis Methods

The synthesis of N-C9-HSL can be achieved through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of organic chemistry techniques to produce the molecule, while microbial fermentation involves the use of bacteria to produce the molecule naturally. One common method of chemical synthesis involves the reaction of L-homoserine lactone with nonanoic acid in the presence of a catalyst.

Scientific Research Applications

N-C9-HSL has been extensively studied for its role in bacterial quorum sensing and its potential applications in biotechnology and medicine. One significant application of N-C9-HSL is in the development of novel antibacterial agents. By disrupting quorum sensing, it is possible to prevent bacteria from coordinating their behavior and inhibit their growth and virulence. N-C9-HSL has also been studied for its potential use in biofilm control, as it is involved in regulating the formation and maintenance of bacterial biofilms.

properties

IUPAC Name

(2S)-2-hydroxy-3-(nonanoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-2-3-4-5-6-7-8-11(15)13-9-10(14)12(16)17/h10,14H,2-9H2,1H3,(H,13,15)(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHBZHRYLCECDB-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)NCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(=O)NC[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-hydroxy-3-(nonanoylamino)propanoic acid

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